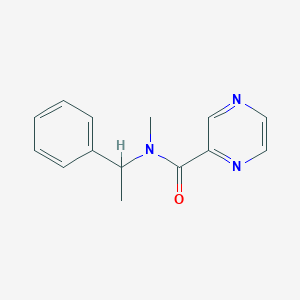
N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide, also known as CX-5461, is a small molecule that has been shown to have potential as a cancer therapeutic agent. It was first synthesized in 2005 by researchers at the University of Queensland, Australia, and has since been the subject of numerous scientific studies.
Mecanismo De Acción
N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide acts by binding to a specific region of RNA polymerase I, known as the DNA-binding cleft. This prevents the enzyme from properly interacting with DNA and initiating the transcription of ribosomal RNA. As a result, the production of new ribosomes is disrupted, leading to a decrease in protein synthesis and ultimately cell death.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide has been shown to have a number of other biochemical and physiological effects. For example, it has been shown to induce the activation of the p53 tumor suppressor pathway, which can lead to cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide is that it has been shown to be effective against a wide range of cancer types, including breast, ovarian, and pancreatic cancer. However, one limitation is that it can be toxic to normal cells at high concentrations, which may limit its use in clinical settings.
Direcciones Futuras
There are several potential future directions for research on N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide. One area of interest is the development of combination therapies that can enhance its effectiveness against cancer cells while minimizing toxicity to normal cells. Another area of interest is the identification of biomarkers that can help predict which patients are most likely to benefit from treatment with N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide. Finally, there is ongoing research into the development of new RNA polymerase inhibitors that may be even more effective than N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide.
Métodos De Síntesis
The synthesis of N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide involves several steps, including the reaction of cyclobutanone with phenylmagnesium bromide, followed by the reaction of the resulting compound with methylamine. The final step involves the addition of a carboxylic acid derivative to form the desired product.
Aplicaciones Científicas De Investigación
N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide has been shown to selectively target cancer cells by inhibiting RNA polymerase I, a key enzyme involved in the synthesis of ribosomal RNA. This results in the disruption of ribosome biogenesis and ultimately leads to the death of cancer cells.
Propiedades
IUPAC Name |
N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11(12-7-4-3-5-8-12)15(2)14(16)13-9-6-10-13/h3-5,7-8,11,13H,6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLFBAOPDKBNNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514836.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B7514850.png)


![(4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514859.png)

![N-[1-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B7514870.png)

![5-[(3-Methylpiperidin-1-yl)methyl]-3-thiophen-3-yl-1,2,4-oxadiazole](/img/structure/B7514884.png)


![[3-(Hydroxymethyl)piperidin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B7514916.png)

![(2,5-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514928.png)